molecular formula C16H22N2O2 B10889575 [4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](furan-2-yl)methanone

[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](furan-2-yl)methanone

Cat. No.: B10889575
M. Wt: 274.36 g/mol
InChI Key: BKXQZJXFMRTHCS-UHFFFAOYSA-N
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Description

4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclohexenylmethyl group and a furan ring attached to a methanone group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the cyclohexenylmethyl piperazine intermediate. This intermediate is then reacted with a furan-containing reagent under specific conditions to form the final product. Common reagents used in these reactions include cyclohexene, piperazine, and furan derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or furan rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE has a broad range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE apart from similar compounds is its unique combination of a piperazine ring, a cyclohexenylmethyl group, and a furan ring. This structure provides it with distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C16H22N2O2/c19-16(15-7-4-12-20-15)18-10-8-17(9-11-18)13-14-5-2-1-3-6-14/h1-2,4,7,12,14H,3,5-6,8-11,13H2

InChI Key

BKXQZJXFMRTHCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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